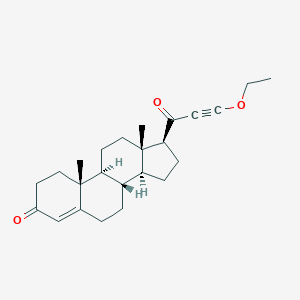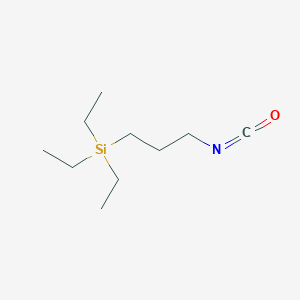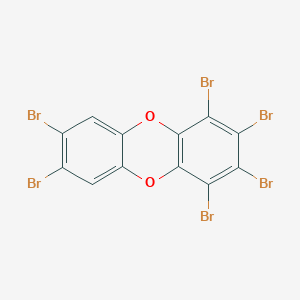
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a chemical compound that belongs to the family of brominated dioxins. It is a highly toxic and persistent environmental pollutant that is commonly found in industrial waste, electronic waste, and flame retardants. HxBDD has been identified as a potential threat to human health and the environment due to its toxicological properties.
作用機序
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin acts as an endocrine disruptor, which means that it interferes with the normal functioning of hormones in the body. It binds to the aryl hydrocarbon receptor (AhR) and activates a signaling pathway that leads to the production of enzymes that metabolize hormones. This disruption of hormonal balance can lead to a wide range of health effects, including developmental abnormalities, reproductive dysfunction, and cancer.
生化学的および生理学的効果
Studies have shown that exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin can cause a wide range of biochemical and physiological effects. These include alterations in gene expression, changes in hormone levels, and damage to the immune system. 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has also been shown to cause developmental abnormalities in animals, including reduced growth rates and skeletal deformities.
実験室実験の利点と制限
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been used in laboratory experiments to study its toxicological properties and potential health effects. One advantage of using 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in these experiments is that it is a well-characterized compound with known toxicological properties. However, one limitation is that it is a highly toxic and persistent environmental pollutant, which makes it difficult to handle and dispose of safely.
将来の方向性
There are several areas of future research that could help to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. These include:
1. Epidemiological studies to assess the health effects of exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in humans.
2. Studies to identify the sources and pathways of human exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
3. Development of more sensitive and specific biomarkers of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin exposure.
4. Studies to evaluate the potential for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin to accumulate in the food chain and pose a risk to human health.
5. Development of safer and more effective flame retardants that do not contain 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a highly toxic and persistent environmental pollutant that poses a potential threat to human health and the environment. Scientific research has provided insights into the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. Future research is needed to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin and to develop safer alternatives to this toxic compound.
合成法
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is synthesized through the combustion of organic materials that contain bromine, such as plastics and electronic waste. The combustion process releases 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin as a byproduct, which can then contaminate the environment and pose a risk to human health.
科学的研究の応用
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been the subject of extensive scientific research due to its toxicological properties. Researchers have studied the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
特性
CAS番号 |
110999-44-5 |
|---|---|
製品名 |
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
分子式 |
C12H2Br6O2 |
分子量 |
657.6 g/mol |
IUPAC名 |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
InChIキー |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
その他のCAS番号 |
110999-44-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



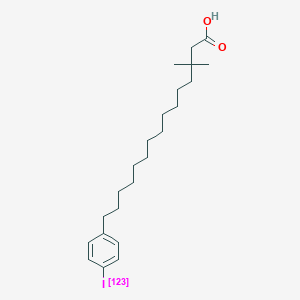


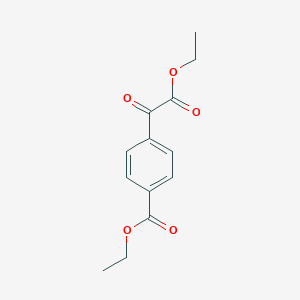
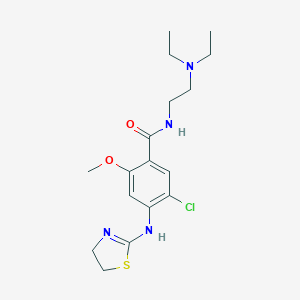



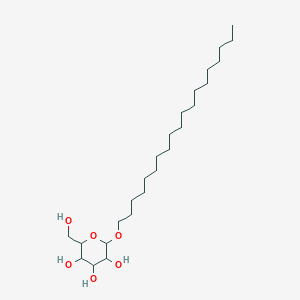
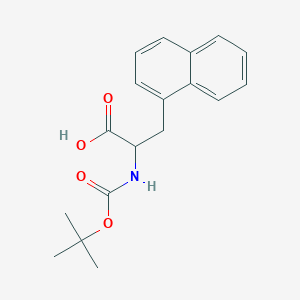
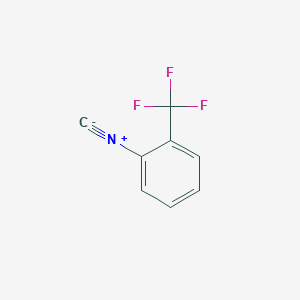
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
